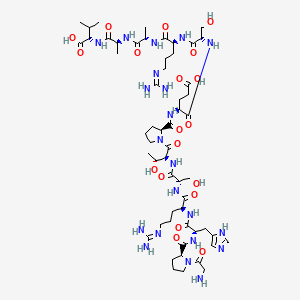

Presenilin 1 (349-361)

Description

BenchChem offers high-quality Presenilin 1 (349-361) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Presenilin 1 (349-361) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H93N21O19 |

|---|---|

Molecular Weight |

1364.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |

InChI Key |

ZVELMFAKHKQVBR-NEHKGBOQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Presenilin 1 (349-361) Peptide in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin 1 (PS1), a critical component of the γ-secretase complex, is centrally implicated in the pathogenesis of Alzheimer's disease. Beyond its role in amyloid-β production, PS1 is involved in a multitude of cellular signaling pathways crucial for neuronal function and survival. This technical guide focuses on a specific functional domain within the large hydrophilic loop of PS1: the peptide sequence spanning amino acids 349-361. This region serves as a key regulatory hub, primarily through its phosphorylation by Glycogen Synthase Kinase 3β (GSK3β), which modulates its interaction with β-catenin and consequently influences β-catenin's stability and nuclear signaling. Understanding the molecular mechanisms governing the function of the PS1 (349-361) peptide offers potential avenues for therapeutic intervention in neurodegenerative diseases.

Core Signaling Pathway: GSK3β-Mediated Phosphorylation of PS1 (349-361) and Regulation of β-Catenin

The primary function of the Presenilin 1 (349-361) peptide in neuronal signaling revolves around its role as a substrate for GSK3β and its subsequent impact on the Wnt/β-catenin pathway.

Mechanism of Action

-

Phosphorylation by GSK3β: The PS1 (349-361) region contains two key serine residues, Serine 353 (Ser353) and Serine 357 (Ser357), which are consensus sites for phosphorylation by GSK3β.[1][2] In vitro and in vivo studies have demonstrated that active GSK3β directly phosphorylates these residues.[1][2]

-

Conformational Change: Phosphorylation of Ser353 and Ser357 induces a conformational change in the hydrophilic loop of PS1.[1] This structural alteration is critical for the subsequent modulation of protein-protein interactions.

-

Reduced Interaction with β-Catenin: The phosphorylation-induced conformational change in PS1 significantly reduces its binding affinity for β-catenin.[1][2] Under basal conditions, PS1 is part of a complex that facilitates the degradation of β-catenin.

-

Stabilization of β-Catenin: By decreasing the interaction between PS1 and β-catenin, the phosphorylation event leads to the stabilization of β-catenin. This is because β-catenin is no longer efficiently targeted for phosphorylation by GSK3β within the degradation complex, a prerequisite for its ubiquitination and subsequent proteasomal degradation.[1][2]

-

Increased Nuclear Signaling: The stabilized β-catenin is then free to translocate to the nucleus, where it acts as a transcriptional co-activator. It binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to promote the expression of target genes, such as c-myc, which are involved in cell proliferation and survival.[1]

Signaling Pathway Diagram

Caption: GSK3β-mediated phosphorylation of PS1 (349-361) regulates β-catenin signaling.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the PS1 (349-361) peptide's role in neuronal signaling. The data is primarily derived from the seminal work of Prager et al. (2007) in The Journal of Biological Chemistry.

Table 1: In Vitro Phosphorylation of PS1 Hydrophilic Loop (HL) by GSK3β

| Substrate | GSK3β Presence | Relative Phosphorylation Level |

| Wild-type PS1 HL | + | +++ |

| S353A Mutant PS1 HL | + | + |

| S357A Mutant PS1 HL | + | + |

| S353A/S357A Double Mutant PS1 HL | + | - |

Data are qualitative representations from autoradiography experiments. '+++' indicates strong phosphorylation, '+' indicates reduced phosphorylation, and '-' indicates no detectable phosphorylation.

Table 2: Interaction of PS1 with β-Catenin

| PS1 Mutant | β-Catenin Co-immunoprecipitation | Relative Binding Affinity |

| Wild-type PS1 | + | +++ |

| S353D/S357D (phospho-mimetic) | + | + |

Data are qualitative representations from co-immunoprecipitation experiments followed by Western blotting. '+++' indicates strong interaction, and '+' indicates a significantly reduced interaction.

Table 3: Effect of PS1 Phosphorylation on β-Catenin Stability and Signaling

| Condition | Relative β-Catenin Ubiquitination | TCF/LEF Reporter Activity (Fold Change) |

| Wild-type PS1 | High | 1.0 (baseline) |

| S353D/S357D PS1 (phospho-mimetic) | Low | ~2.5 |

| Wild-type PS1 + GSK3β inhibitor | Low | ~2.2 |

Fold change in TCF/LEF reporter activity is an indicator of β-catenin nuclear signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described by Prager et al. (2007) and other standard laboratory procedures.

In Vitro Kinase Assay for PS1 (349-361) Phosphorylation

Objective: To determine if GSK3β can directly phosphorylate the PS1 (349-361) peptide region.

Materials:

-

Recombinant GSK3β (active)

-

GST-fusion protein of the PS1 hydrophilic loop (wild-type and mutants)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Incubate the GST-PS1 hydrophilic loop fusion protein (approximately 1-2 µg) with recombinant active GSK3β (e.g., 50 ng) in kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., 10 µCi) to a final concentration of 50 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the PS1 fusion protein using a phosphorimager.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro kinase assay.

Co-immunoprecipitation of PS1 and β-Catenin

Objective: To assess the interaction between PS1 and β-catenin and how it is affected by PS1 phosphorylation.

Materials:

-

HEK293 cells transfected with wild-type or mutant PS1 constructs

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Anti-PS1 antibody

-

Anti-β-catenin antibody

-

Protein A/G agarose beads

-

Western blot reagents

Procedure:

-

Lyse transfected HEK293 cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-PS1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.

Experimental Workflow Diagram:

Caption: Co-immunoprecipitation workflow to study PS1 and β-catenin interaction.

TCF/LEF Luciferase Reporter Assay

Objective: To measure the transcriptional activity of β-catenin.

Materials:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the TCF/LEF luciferase reporter plasmid, the Renilla luciferase plasmid, and the desired PS1 construct (wild-type or mutant).

-

After 24-48 hours, lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold change relative to the control condition.

Conclusion

The Presenilin 1 (349-361) peptide is a key regulatory element in neuronal signaling, acting as a molecular switch that is controlled by GSK3β-mediated phosphorylation. This phosphorylation event at serines 353 and 357 disrupts the interaction between PS1 and β-catenin, leading to the stabilization and increased nuclear signaling of β-catenin. This pathway has significant implications for neuronal function, including gene expression related to cell fate and survival. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate this signaling nexus and explore its potential as a therapeutic target in neurodegenerative disorders. Further research into the precise biophysical changes induced by phosphorylation of the PS1 (349-361) peptide and the identification of small molecules that can modulate this interaction may open new avenues for the treatment of diseases where β-catenin signaling is dysregulated.

References

An In-depth Technical Guide to the Presenilin 1 (349-361) Sequence and its Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Presenilin 1 (PS1) peptide sequence spanning amino acids 349-361, with a focus on its post-translational modifications (PTMs) and their functional implications. The information presented herein is intended to serve as a valuable resource for researchers investigating the role of PS1 in cellular signaling and its association with neurodegenerative diseases, particularly Alzheimer's disease.

Presenilin 1 (349-361) Peptide Sequence

The amino acid sequence of human Presenilin 1 from residue 349 to 361 is as follows:

GPHRSTPESRAAV

This sequence is located within the hydrophilic loop of the C-terminal fragment (CTF) of Presenilin 1, a region known to be involved in protein-protein interactions and subject to regulatory post-translational modifications.

Post-Translational Modifications of the (349-361) Region

The primary and most extensively studied post-translational modification within the Presenilin 1 (349-361) sequence is phosphorylation .

Phosphorylation by Glycogen Synthase Kinase 3β (GSK3β)

The peptide representing amino acids 349-361 of Presenilin 1 is a known substrate for in vitro phosphorylation by Glycogen Synthase Kinase 3β (GSK3β)[1][2]. This phosphorylation event has been shown to occur at two specific serine residues within this sequence: Serine 353 (Ser353) and Serine 357 (Ser357) [3][4][5].

The functional consequence of this dual phosphorylation is a conformational change in the hydrophilic loop of PS1[3]. This structural alteration reduces the interaction between Presenilin 1 and β-catenin, leading to decreased phosphorylation and subsequent ubiquitination of β-catenin[1][3]. As a result, stabilized β-catenin can translocate to the nucleus and modulate the transcription of its target genes, such as c-MYC[1][3].

Other Potential Phosphorylation Events

While phosphorylation by GSK3β at Ser353 and Ser357 is the most well-characterized PTM in this region, another study has identified a phosphorylation site at Serine 346 , just upstream of the 349-361 sequence, which is selectively phosphorylated by Protein Kinase C (PKC). This phosphorylation has been shown to inhibit the proteolytic processing of PS1 by caspases during apoptosis.

Quantitative Data on Phosphorylation

Currently, there is a lack of publicly available, specific quantitative data on the stoichiometry of phosphorylation at Serine 353 and Serine 357 in various cell types or disease states. However, the functional readouts of this phosphorylation event, such as the alteration in protein-protein interactions and downstream signaling, have been qualitatively described.

Table 1: Summary of Known Phosphorylation Sites in and near the Presenilin 1 (349-361) Region

| Residue | Kinase | Reported Effect | Reference(s) |

| Ser353 | GSK3β | Induces a structural change in PS1, reduces interaction with β-catenin, leading to β-catenin stabilization and increased nuclear signaling. | [3] |

| Ser357 | GSK3β | Induces a structural change in PS1, reduces interaction with β-catenin, leading to β-catenin stabilization and increased nuclear signaling. | [3][4][5] |

| Ser346 | PKC | Inhibits proteolytic processing of PS1 by caspases during apoptosis. |

Signaling Pathway

The phosphorylation of Presenilin 1 in the 349-361 region by GSK3β plays a crucial regulatory role in the Wnt/β-catenin signaling pathway. The following diagram illustrates this interaction.

Caption: GSK3β-mediated phosphorylation of Presenilin 1 at Ser353/357 and its impact on β-catenin signaling.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of Presenilin 1 (349-361) phosphorylation.

In Vitro Kinase Assay for GSK3β Phosphorylation of a PS1 (349-361) Peptide

This protocol is adapted from standard kinase assay procedures and is tailored for the specific analysis of the Presenilin 1 (349-361) peptide.

Materials:

-

Recombinant active GSK3β enzyme

-

Synthetic Presenilin 1 (349-361) peptide (GPHRSTPESRAAV)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (e.g., 10 mM stock)

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega, for luminescence-based detection)

-

P81 phosphocellulose paper (for radioactive detection)

-

Phosphoric acid (for washing in radioactive detection)

-

Scintillation counter or luminometer

Procedure:

-

Prepare the Kinase Reaction Mixture:

-

In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, the PS1 (349-361) peptide substrate (final concentration, e.g., 1 mg/ml), and any potential inhibitors.

-

-

Initiate the Kinase Reaction:

-

Add recombinant active GSK3β to the reaction mixture.

-

Initiate the reaction by adding ATP. For radioactive assays, this will be a mixture of non-radioactive ATP and [γ-³²P]ATP. For non-radioactive assays, use a defined concentration of ATP as per the kit instructions.

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

-

Stop the Reaction and Detect Phosphorylation:

-

For Radioactive Detection:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For Luminescence-based Detection (e.g., ADP-Glo™):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Immunoprecipitation and Mass Spectrometry for In Vivo Phosphorylation Analysis

This protocol outlines the general steps for enriching Presenilin 1 from cell lysates and analyzing its phosphorylation status using mass spectrometry.

Materials:

-

Cell culture expressing Presenilin 1

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-Presenilin 1 antibody (targeting the C-terminal fragment)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and reagents

-

In-gel digestion reagents (e.g., trypsin)

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Presenilin 1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove unbound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein band corresponding to the Presenilin 1 C-terminal fragment.

-

Perform in-gel digestion of the protein with trypsin.

-

Extract the resulting peptides for mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize data analysis software to identify the peptides and map the phosphorylation sites. The presence of a neutral loss of 98 Da (H₃PO₄) from a precursor ion or the presence of phosphoserine-specific immonium ions can indicate phosphorylation.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and characterization of post-translational modifications of Presenilin 1.

Caption: A representative experimental workflow for the analysis of Presenilin 1 (349-361) phosphorylation.

References

- 1. promega.com [promega.com]

- 2. Evidence for phosphorylation and oligomeric assembly of presenilin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

The Pivotal Role of Presenilin 1 (349-361) in γ-Secretase Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Presenilin 1 (PSEN1), the catalytic core of the γ-secretase complex, is a critical enzyme in cellular signaling and a key player in the pathogenesis of Alzheimer's disease. Within its intricate structure, the cytoplasmic loop, particularly the juxtamembrane region spanning amino acids 349-361, has emerged as a crucial regulatory domain. This technical guide provides an in-depth analysis of the role of this specific PSEN1 region in γ-secretase regulation, its impact on substrate processing, and its involvement in critical signaling pathways. We present a synthesis of current research, including quantitative data on its influence on amyloid-β (Aβ) production, detailed experimental protocols to investigate its function, and visual representations of the associated molecular interactions and pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting γ-secretase for therapeutic intervention.

Introduction

Presenilin 1 (PSEN1) is a multi-pass transmembrane protein that constitutes the catalytic subunit of the γ-secretase complex[1][2]. This complex is responsible for the intramembrane cleavage of a variety of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor[3][4]. The processing of APP by γ-secretase is a pivotal event in Alzheimer's disease, as it leads to the production of amyloid-β (Aβ) peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of patients[5].

The large hydrophilic loop of PSEN1, located between transmembrane domains 6 and 7, is situated in the cytoplasm and has been shown to be a hub for protein-protein interactions and regulatory functions[3][6]. Within this loop, the region encompassing amino acids 349-361 lies in a juxtamembrane position, suggesting a critical role in modulating the catalytic activity of the enzyme in response to intracellular signals. Understanding the precise function of this domain is paramount for the development of targeted therapies that can modulate γ-secretase activity for the treatment of Alzheimer's disease and other related disorders.

The PSEN1 (349-361) Domain and γ-Secretase Activity

The 349-361 region of PSEN1 is not merely a passive linker but an active participant in the regulation of γ-secretase function. Its strategic location near the membrane allows it to influence substrate recognition, enzyme conformation, and ultimately, the profile of cleavage products.

Impact on Amyloid-β Production

Deletion and mutagenesis studies have demonstrated that the large hydrophilic loop containing the 349-361 region significantly impacts the production and ratio of Aβ peptides. While specific quantitative data for the 349-361 region alone is limited, studies on the larger encompassing region (e.g., deletion of exon 10, which encodes amino acids 320-377) provide valuable insights. Such deletions have been shown to impair γ-secretase activity, leading to a decrease in the production of Aβ40 and a relative increase in the more amyloidogenic Aβ42 species[7]. This shift in the Aβ42/Aβ40 ratio is a well-established hallmark of familial Alzheimer's disease-causing mutations in PSEN1[4][8].

| PSEN1 Modification | Effect on Aβ40 Production | Effect on Aβ42 Production | Effect on Aβ42/Aβ40 Ratio | Reference |

| Deletion of hydrophilic loop (aa 320-377) | Decreased | Less affected or relatively increased | Increased | [7] |

Interaction with Cellular Signaling Pathways

The PSEN1 (349-361) region is implicated in the modulation of key cellular signaling pathways, primarily through its interaction with components of the Wnt and Notch signaling cascades.

Wnt/β-Catenin Signaling Pathway

The large cytoplasmic loop of PSEN1, including the 349-375 region, is required for its interaction with E-cadherin[6]. This interaction is crucial for the regulation of the cadherin/catenin adhesion complex. PSEN1's binding to E-cadherin can influence the stability and cellular localization of β-catenin, a central component of the Wnt signaling pathway[9][10]. By interacting with the E-cadherin/β-catenin complex at the cell membrane, the PSEN1 loop can modulate the cytoplasmic pool of β-catenin that is available for translocation to the nucleus to activate Wnt target gene transcription. Dysregulation of this interaction can therefore have profound effects on cellular processes governed by Wnt signaling, such as cell fate determination, proliferation, and synaptic plasticity.

Notch Signaling Pathway

The large hydrophilic loop of PSEN1 also plays a role in regulating the processing of the Notch receptor, although some studies suggest it may do so without affecting the final release of the Notch Intracellular Domain (NICD)[3]. However, mutations within PSEN1 can lead to altered Notch signaling, which is critical for cell-fate decisions during development and in adult tissues[3][11]. The interaction between PSEN1 and Notch is thought to occur within the γ-secretase complex, and the cytoplasmic loop may influence the accessibility of the Notch substrate to the catalytic site or modulate the processivity of the cleavage.

Experimental Protocols

Investigating the function of the PSEN1 (349-361) domain requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation to Validate PSEN1 (349-361) and E-cadherin Interaction

This protocol is adapted from established co-immunoprecipitation methods to specifically assess the interaction between PSEN1 and E-cadherin, focusing on the role of the 349-361 region.

Materials:

-

HEK293T cells

-

Expression vectors for full-length human PSEN1 and a deletion mutant lacking amino acids 349-361 (PSEN1Δ349-361)

-

Antibody against E-cadherin (for immunoprecipitation)

-

Antibody against the C-terminus of PSEN1 (for western blotting)

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 70-80% confluency.

-

Transfect cells with either the full-length PSEN1 or the PSEN1Δ349-361 expression vector using a suitable transfection reagent.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold lysis buffer to each 10 cm plate and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add 2-5 µg of the anti-E-cadherin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer.

-

After the final wash, remove all residual wash buffer.

-

Elute the protein complexes by adding 50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-PSEN1 C-terminal antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

In Vitro γ-Secretase Activity Assay with a PSEN1 (349-361) Competing Peptide

This assay aims to determine if a synthetic peptide corresponding to the PSEN1 (349-361) sequence can compete with the endogenous loop and thereby modulate γ-secretase activity.

Materials:

-

Cell line overexpressing APP (e.g., HEK293-APP)

-

Membrane protein extraction buffer (e.g., HEPES buffer with protease inhibitors)

-

γ-secretase reaction buffer (e.g., HEPES buffer with 0.25% CHAPSO)

-

Recombinant C99-Flag substrate

-

Synthetic peptide corresponding to human PSEN1 amino acids 349-361

-

Control scrambled peptide

-

ELISA kits for Aβ40 and Aβ42

-

Antibody against the Flag tag (for Western blotting of AICD)

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-APP cells and wash with PBS.

-

Homogenize cells in hypotonic buffer and centrifuge to pellet membranes.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

In Vitro Reaction:

-

Set up reaction tubes containing the cell membrane preparation in γ-secretase reaction buffer.

-

Add the synthetic PSEN1 (349-361) peptide or the scrambled control peptide at varying concentrations.

-

Pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the C99-Flag substrate.

-

Incubate for 2-4 hours at 37°C.

-

-

Analysis of Aβ Production:

-

Terminate the reaction by boiling or adding a γ-secretase inhibitor.

-

Centrifuge to pellet membranes and collect the supernatant.

-

Measure the concentrations of Aβ40 and Aβ42 in the supernatant using specific ELISA kits.

-

-

Analysis of AICD Production:

-

Run the reaction supernatant on an SDS-PAGE gel.

-

Perform a Western blot using an anti-Flag antibody to detect the APP intracellular domain (AICD)-Flag fragment.

-

Conclusion

The Presenilin 1 juxtamembrane region (349-361) of the large cytoplasmic loop is a critical modulator of γ-secretase activity and its interaction with key signaling pathways. Its role in influencing Aβ production profiles and its interaction with the E-cadherin/β-catenin complex highlight its significance in both the physiological function of γ-secretase and the pathogenesis of Alzheimer's disease. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate mechanisms by which this small but crucial domain exerts its regulatory effects. A deeper understanding of the PSEN1 (349-361) region will undoubtedly pave the way for the development of more specific and effective γ-secretase modulators for therapeutic purposes.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Presenilin function: connections to Alzheimer's disease and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Familial Alzheimer’s disease-associated PSEN1 mutations affect neurodevelopment through increased Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Familial Alzheimer's disease-associated PSEN1 mutations affect neurodevelopment through increased Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Where Notch and WNT Signaling Meet: The Presenilin Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging protein-protein interactions by Fluorescence Resonance Energy Transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alzheimer presenilin-1 mutations dramatically reduce trimming of long amyloid β-peptides (Aβ) by γ-secretase to increase 42-to-40-residue Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

Presenilin 1 (349-361): A Critical Nexus in Alzheimer's Disease and Wnt Signaling

An In-depth Technical Guide on the Discovery and Initial Characterization of a Key Functional Domain

Introduction

Presenilin 1 (PSEN1), a multipass transmembrane protein, is a central player in the pathogenesis of Alzheimer's disease (AD). Its discovery in 1995 stemmed from genetic linkage studies in families with early-onset familial AD (FAD)[1]. PSEN1 is now understood to be the catalytic subunit of the γ-secretase complex, an intramembrane protease responsible for the cleavage of multiple substrates, including the amyloid precursor protein (APP), the processing of which can lead to the production of amyloid-β (Aβ) peptides that form the characteristic plaques in AD brains[1][2].

While the broader functions of PSEN1 in γ-secretase activity are well-documented, specific domains within the protein play crucial regulatory roles. This technical guide focuses on the discovery and initial characterization of a key region within the C-terminal fragment of PSEN1: the amino acid sequence 349-361. This domain has emerged as a critical nexus, not only influencing PSEN1's role in AD but also linking it to the fundamental Wnt signaling pathway.

Discovery and Initial Characterization

The initial discovery of the PSEN1 gene on chromosome 14 was a landmark in AD research, directly implicating it in the disease's etiology[2]. Subsequent research focused on elucidating the protein's structure and function. The region spanning amino acids 349-361 is located within the large hydrophilic loop of the C-terminal fragment (CTF) of PSEN1[3][4].

A pivotal study by Sobhanifar et al. (2010) provided the first high-resolution structural insights into the PSEN1 CTF using nuclear magnetic resonance (NMR) spectroscopy. This work revealed that the 349-361 region is part of a soluble α-helix, termed helix β, which extends from residue E356 to L369[3]. This structural finding was significant as it suggested this domain is exposed to the cytoplasm and therefore accessible for interactions with other cellular proteins.

The 349-361 Domain: A Hub for Protein-Protein Interactions

Further investigations revealed that the 349-361 region of PSEN1 is a critical site for protein-protein interactions, most notably with β-catenin, a key component of the canonical Wnt signaling pathway. This interaction positions PSEN1 as a regulator of this crucial pathway involved in cell fate determination, proliferation, and synaptic plasticity[5][6].

Interaction with β-Catenin and the Wnt Signaling Pathway

The 349-361 domain of PSEN1 has been shown to be directly involved in binding to β-catenin[6]. This interaction is believed to play a role in the degradation of β-catenin, thereby downregulating Wnt signaling. In the absence of a Wnt signal, a "destruction complex" that includes Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. PSEN1 is thought to facilitate this process by acting as a scaffold, bringing GSK3β and β-catenin into proximity.

Phosphorylation by Glycogen Synthase Kinase 3β (GSK3β)

The 349-361 region of PSEN1 is itself a substrate for phosphorylation by GSK3β[5]. Specifically, serine residues at positions 353 and 357 within this domain have been identified as phosphorylation sites. This phosphorylation event is thought to modulate the interaction between PSEN1 and β-catenin, adding another layer of regulation to the Wnt signaling pathway.

Quantitative Data

While extensive qualitative data exists on the interactions and modifications of the PSEN1 349-361 region, specific quantitative data such as binding affinities and kinetic parameters are not widely available in the literature. The following table summarizes the available information and highlights areas where further quantitative research is needed.

| Parameter | Value | Method | Reference |

| Phosphorylation Stoichiometry | Not available | In vitro kinase assay | |

| Binding Affinity (Kd) PSEN1 (349-361) - β-catenin | Not available | Surface Plasmon Resonance/ITC | |

| Effect of Phosphorylation on Binding Affinity | Qualitatively reduces interaction | Co-immunoprecipitation | [5] |

| Kinetic Parameters of GSK3β Phosphorylation | Not available | Enzyme kinetics assays |

Experimental Protocols

The characterization of the PSEN1 349-361 domain has relied on a variety of sophisticated biochemical and molecular biology techniques. Detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for PSEN1 and β-Catenin Interaction

This protocol is used to demonstrate the in-cell interaction between PSEN1 and β-catenin.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G magnetic beads

-

Primary antibodies: anti-PSEN1 (C-terminal specific) and anti-β-catenin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture and harvest cells expressing both PSEN1 and β-catenin.

-

Lyse the cells in cold lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-PSEN1 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.

In Vitro Kinase Assay for GSK3β Phosphorylation of PSEN1 (349-361)

This assay is used to demonstrate the direct phosphorylation of the PSEN1 349-361 peptide by GSK3β.

Materials:

-

Synthetic peptide corresponding to PSEN1 amino acids 349-361

-

Recombinant active GSK3β enzyme

-

Kinase reaction buffer (containing ATP, MgCl2, and a buffer such as Tris-HCl)

-

[γ-³²P]ATP (for radioactive detection) or ATP and a phosphospecific antibody (for non-radioactive detection)

-

Scintillation counter or Western blotting equipment

Procedure:

-

Set up the kinase reaction by combining the synthetic PSEN1 peptide, active GSK3β, and kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer).

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated peptide by autoradiography or by Western blotting with a phosphospecific antibody.

-

Quantify the phosphorylation signal using a scintillation counter or densitometry.

Site-Directed Mutagenesis of PSEN1

This technique is used to introduce specific mutations (e.g., to mimic or prevent phosphorylation) within the 349-361 region of a PSEN1 expression vector.

Materials:

-

Plasmid DNA containing the PSEN1 coding sequence

-

Mutagenic primers containing the desired nucleotide changes

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize complementary mutagenic primers that anneal to the PSEN1 plasmid and contain the desired mutation.

-

Perform PCR using the PSEN1 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed colonies on antibiotic-containing agar plates.

-

Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Signaling Pathway: PSEN1 in the Wnt/β-Catenin Pathway

References

- 1. uniprot.org [uniprot.org]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Presenilin 1 associates with glycogen synthase kinase-3β and its substrate tau - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Genetics, Functions, and Clinical Impact of Presenilin-1 (PSEN1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presenilin 1 phosphorylation regulates amyloid-β degradation by microglia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Interaction of Presenilin 1 (349-361) with the β-Catenin Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular interactions between the 349-361 region of Presenilin 1 (PS1) and the β-catenin signaling pathway. It consolidates key findings on the regulatory mechanisms, presents quantitative data from relevant studies, outlines detailed experimental protocols, and uses visualizations to clarify complex biological processes.

Introduction: Presenilin 1 and the β-Catenin Connection

Presenilin 1 (PS1), encoded by the PSEN1 gene, is a multi-pass transmembrane protein and the catalytic core of the γ-secretase complex.[1][2] While extensively studied for its role in Alzheimer's disease (AD) through the processing of amyloid precursor protein (APP), PS1 also plays a critical role in other cellular pathways, including the Wnt/β-catenin signaling cascade.[3][4] PS1 generally acts as a negative regulator of β-catenin signaling by forming a complex with it and promoting its degradation.[5][6][7][8]

A key region for this interaction is the large hydrophilic loop domain of PS1, located between transmembrane domains 6 and 7. Within this loop, the specific amino acid sequence 349-361 has been identified as a crucial site for regulation by Glycogen Synthase Kinase-3β (GSK-3β), a central kinase in the β-catenin destruction complex.[9] This guide delves into the specifics of this interaction and its downstream consequences.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous cancers. The pathway's state is determined by the presence or absence of Wnt ligands.

-

"Off" State (No Wnt): In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and GSK-3β actively phosphorylates cytosolic β-catenin.[10] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytosolic levels low.

-

"On" State (Wnt Present): Wnt ligands bind to Frizzled (Fz) and LRP5/6 co-receptors, leading to the recruitment of the destruction complex to the plasma membrane. This inactivates GSK-3β, preventing β-catenin phosphorylation.[10] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate target genes like Cyclin D1 and c-MYC.[8][11]

PS1 deficiency leads to the accumulation of cytosolic β-catenin and an increase in β-catenin/LEF-dependent transcription.[5][6][7]

Caption: The canonical Wnt/β-catenin signaling pathway.

The PS1 (349-361) Region: A Regulatory Switch

The interaction between PS1 and β-catenin is not static; it is dynamically regulated by phosphorylation within the PS1 hydrophilic loop.

GSK-3β-Mediated Phosphorylation of PS1: Synthetic peptides representing amino acids 349–361 of PS1 can be directly phosphorylated by GSK-3β in vitro.[9] Studies have identified Serine 353 and Serine 357 as key residues for this phosphorylation event.[12][13] This action is significant because GSK-3β is the same kinase that phosphorylates β-catenin to mark it for destruction.

A Structural Switch Mechanism: Phosphorylation of PS1 at these sites by GSK-3β induces a conformational change in the hydrophilic loop.[13] This structural alteration reduces the binding affinity between PS1 and β-catenin.[9][14] Consequently, with a weakened PS1 interaction, β-catenin is less efficiently presented to the destruction machinery, leading to:

-

Decreased phosphorylation and ubiquitination of β-catenin.[9][14]

-

Increased stability and accumulation of cytosolic β-catenin.

-

Enhanced nuclear translocation and signaling, promoting the transcription of target genes.[9]

Therefore, the phosphorylation of the PS1 (349-361) region acts as a switch, converting PS1 from a negative to a less effective regulator of β-catenin stability.

Caption: PS1 phosphorylation as a switch for β-catenin interaction.

Quantitative Data on PS1 and β-Catenin Signaling

While direct binding affinities for the PS1 (349-361) peptide are not detailed in the provided literature, several studies have quantified the functional outcomes of altered PS1 expression on the β-catenin pathway.

| Experimental System | PS1 Status | Effect on β-Catenin Pathway | Quantitative Change | Reference |

| Murine Embryonic Fibroblasts (MEFs) | Knockout (PS1-/-) | β-catenin-mediated transcription | ~35% inhibition | [15] |

| MEFs | Wild-Type PS1 Overexpression | β-catenin-mediated transcription | ~37.5% increase | [15] |

| MEFs | FAD Mutant PS1 Overexpression | β-catenin-mediated transcription | ~66% decrease | [15] |

| PS1-null Keratinocytes | Re-introduction of Wild-Type PS1 | Cytosolic β-catenin levels | Reverses accumulation | [7][16] |

| PS1-null Keratinocytes | Re-introduction of PS1Δcat (cannot bind β-catenin) | Cytosolic β-catenin levels | Fails to reverse accumulation | [6][7] |

Table 1: Summary of quantitative and semi-quantitative data describing the impact of PS1 on β-catenin signaling.

Key Experimental Protocols

Verifying the interaction between PS1 and β-catenin and assessing its functional consequences relies on established molecular biology techniques.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate a physical association between PS1 and β-catenin within a cell lysate.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes and phosphorylation states.[17][18]

-

Pre-Clearing Lysate: Incubate the cell lysate with Protein A/G-coupled agarose/magnetic beads for 1 hour at 4°C.[19] Centrifuge and collect the supernatant. This step removes proteins that non-specifically bind to the beads, reducing background.[19]

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-PS1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[18]

-

Washing: Pellet the beads by centrifugation and discard the supernatant.[20] Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

-

Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF or nitrocellulose), and perform a Western blot using an antibody against the "prey" protein (e.g., anti-β-catenin) to confirm its presence in the complex.[18][21]

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

β-Catenin/TCF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF complex, providing a functional readout of the pathway's activation state.

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293) in a multi-well plate. Co-transfect the cells using a lipid-based reagent with the following plasmids:

-

Reporter Plasmid: A plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase gene (e.g., TOP-Flash).[22][23]

-

Control Plasmid: A plasmid with mutated TCF/LEF sites (e.g., FOP-Flash) is used to measure non-specific background.[23] A constitutively expressed Renilla luciferase plasmid is often included to normalize for transfection efficiency.

-

Effector Plasmids: Plasmids expressing wild-type PS1, PS1 mutants (e.g., PS1Δcat), or an empty vector control.

-

-

Incubation: Culture the transfected cells for 24-48 hours to allow for protein expression and reporter activation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Measurement: Transfer the lysate to a luminometer plate. Use a dual-luciferase assay system to sequentially measure the Firefly (from TOP-Flash) and Renilla luciferase activities.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The fold-change in normalized activity relative to the control condition (e.g., empty vector) indicates the effect of the PS1 construct on β-catenin/TCF transcriptional activity.

Caption: Workflow for a β-catenin/TCF Luciferase Reporter Assay.

Conclusion and Implications for Drug Development

The interaction between the PS1 (349-361) domain and the β-catenin pathway highlights a sophisticated regulatory mechanism that extends beyond PS1's role in γ-secretase activity. The phosphorylation of this loop by GSK-3β acts as a molecular switch, modulating PS1's ability to promote β-catenin degradation. This finding has significant implications:

-

Alzheimer's Disease: Familial AD mutations in PS1 have been shown to impair β-catenin turnover, suggesting that dysregulation of this pathway may contribute to AD pathogenesis alongside aberrant Aβ production.[5][10] Understanding this interaction could unveil novel therapeutic targets aimed at restoring normal β-catenin homeostasis.

-

Cancer Therapeutics: Given the central role of hyperactive β-catenin signaling in many cancers, targeting the PS1-β-catenin axis could offer a novel strategy.[7] Modulators that enhance the PS1-β-catenin interaction could potentially promote β-catenin degradation, thereby reducing oncogenic signaling.

-

Drug Specificity: The discovery that the β-catenin regulatory function of PS1 can be separated from its γ-secretase activity (e.g., the PS1Δcat mutant does not bind β-catenin but restores Aβ generation) is crucial.[5][6] This suggests that it may be possible to develop drugs that specifically target one function of PS1 without affecting the other, potentially avoiding side effects associated with broad γ-secretase inhibition (such as those related to Notch processing).[5]

Further research into the structural dynamics of the PS1 loop and its phosphorylation-dependent interactions will be vital for designing targeted therapeutics for a range of devastating diseases.

References

- 1. Presenilin-1 - Wikipedia [en.wikipedia.org]

- 2. Presenilin - Wikipedia [en.wikipedia.org]

- 3. Genetics, Functions, and Clinical Impact of Presenilin-1 (PSEN1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presenilin-1 (PSEN1) Mutations: Clinical Phenotypes beyond Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presenilin 1 Negatively Regulates β-Catenin/T Cell Factor/Lymphoid Enhancer Factor-1 Signaling Independently of β-Amyloid Precursor Protein and Notch Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presenilin 1 negatively regulates beta-catenin/T cell factor/lymphoid enhancer factor-1 signaling independently of beta-amyloid precursor protein and notch processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of presenilin 1 is associated with enhanced beta-catenin signaling and skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presenilin1 exerts antiproliferative effects by repressing the Wnt/β-catenin pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Presenilin 1 Facilitates the Constitutive Turnover of β-Catenin: Differential Activity of Alzheimer’s Disease–Linked PS1 Mutants in the β-Catenin–Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PS1/γ-Secretase-Mediated Cadherin Cleavage Induces β-Catenin Nuclear Translocation and Osteogenic Differentiation of Human Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK3beta activity modifies the localization and function of presenilin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A structural switch of presenilin 1 by glycogen synthase kinase 3beta-mediated phosphorylation regulates the interaction with beta-catenin and its nuclear signaling - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Presenilin 1 regulates beta-catenin-mediated transcription in a glycogen synthase kinase-3-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Loss of presenilin 1 is associated with enhanced β-catenin signaling and skin tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gamma-Secretase-Dependent and -Independent Effects of Presenilin1 on β-Catenin·Tcf-4 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrophilic Loop of Presenilin 1: A Structural and Functional Analysis for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin 1 (PSEN1), the catalytic core of the γ-secretase complex, is a critical enzyme in cellular signaling and a key player in the pathogenesis of Alzheimer's disease (AD).[1] This multi-pass transmembrane protein is responsible for the intramembranous cleavage of a variety of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[2][3] A central and enigmatic feature of PSEN1 is its large hydrophilic loop (HL), situated between transmembrane domains (TMD) 6 and 7.[4][5] This cytosolic domain is not merely a linker but an active participant in regulating γ-secretase assembly, substrate recognition, and enzymatic activity. Understanding the intricate structure and function of this loop is paramount for the rational design of therapeutic modulators for AD and other diseases. This technical guide provides a comprehensive overview of the structural analysis of the PSEN1 hydrophilic loop, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways.

Structural and Functional Characteristics of the PSEN1 Hydrophilic Loop

The PSEN1 protein consists of 467 amino acids and has a nine-transmembrane domain topology.[3][4] The large hydrophilic loop is a significant feature, and its integrity is crucial for the proper functioning of the γ-secretase complex.

Quantitative Data Summary

The following tables summarize key quantitative information regarding the PSEN1 hydrophilic loop, including its location, cleavage sites, and the impact of mutations on APP processing.

Table 1: Positional and Cleavage Data for the PSEN1 Hydrophilic Loop

| Feature | Residue Range (Human PSEN1) | Encoded by | Description |

| Large Hydrophilic Loop | ~263 - 448 | Exons 8-10 | A large, flexible cytosolic loop connecting TMD6 and TMD7.[6] |

| Primary Endoproteolytic Cleavage Site | Near Met298 | Exon 9 | Site of intramolecular cleavage to generate the N-terminal (NTF) and C-terminal (CTF) fragments, which form the active enzyme.[6][7] |

| Exon 10 Encoded Region | 320 - 377 | Exon 10 | A significant portion of the hydrophilic loop that has been shown to be critical for regulating γ-secretase activity.[2][5] |

Table 2: Impact of Hydrophilic Loop Deletions on Amyloid-β (Aβ) Production

| Mutation | Effect on Aβ40 Production | Effect on Aβ42 Production | Aβ42/Aβ40 Ratio | Reference |

| Deletion of Exon 10 (PS1Δexon10) | Severely impaired/drastically reduced | Less affected/unaltered | 4.4-fold increase | [2][8] |

Table 3: Known Interaction Partners of the PSEN1 Hydrophilic Loop

| Interacting Protein | Function/Significance | Reference |

| β-catenin | Involved in Wnt signaling and cell adhesion. The interaction is disrupted by the deletion of exon 10.[3][5] | |

| N-cadherin | A cell adhesion molecule. The interaction is disrupted by the deletion of exon 10.[5] | |

| E-cadherin | A cell adhesion molecule.[5] |

Signaling and Processing Pathways

The PSEN1 hydrophilic loop is integral to several key cellular processes, including the proteolytic processing of APP and the Notch signaling pathway.

Caption: Topology of Presenilin 1 within the cell membrane and its endoproteolytic processing.

Caption: Schematic of Amyloid Precursor Protein (APP) processing by the γ-secretase complex.

Experimental Protocols

The structural and functional analysis of the PSEN1 hydrophilic loop relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Cryo-Electron Microscopy (Cryo-EM) for γ-Secretase Structure Determination

Cryo-EM has been instrumental in elucidating the structure of the γ-secretase complex.[9][10][11]

Objective: To determine the three-dimensional structure of the γ-secretase complex at near-atomic resolution.

Methodology:

-

Protein Expression and Purification:

-

Co-express all four components of the human γ-secretase complex (PSEN1, Nicastrin, APH-1, and PEN-2) in mammalian cells (e.g., HEK293 cells) using transient transfection.[9]

-

Lyse the cells and solubilize the membrane proteins using a mild detergent such as digitonin or CHAPSO.[5]

-

Purify the intact complex using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the purified γ-secretase complex to a carbon-coated cryo-EM grid.

-

Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane to vitrify the sample, preserving the native structure of the complex.

-

-

Data Acquisition:

-

Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

-

Collect a large dataset of images (micrographs) of the randomly oriented γ-secretase particles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software (e.g., RELION) for single-particle analysis.[11]

-

Perform particle picking to identify individual γ-secretase complexes from the micrographs.

-

Classify the 2D images of the particles to remove noise and select for high-quality particles.

-

Generate an initial 3D model and refine it iteratively to achieve high resolution.[10]

-

-

Model Building and Analysis:

-

Build an atomic model of the γ-secretase complex into the final 3D density map.

-

Analyze the structure to identify the arrangement of the subunits, the location of the active site, and the position of the hydrophilic loop.

-

References

- 1. Pathological and physiological functions of presenilins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Large Hydrophilic Loop of Presenilin 1 Is Important for Regulating γ-Secretase Complex Assembly and Dictating the Amyloid β Peptide (Aβ) Profile without Affecting Notch Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presenilin-1 - Wikipedia [en.wikipedia.org]

- 4. Genetics, Functions, and Clinical Impact of Presenilin-1 (PSEN1) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deletion of Presenilin 1 Hydrophilic Loop Sequence Leads to Impaired γ-Secretase Activity and Exacerbated Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of presenilin 1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoproteolysis of presenilin 1 and accumulation of processed derivatives in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deletion of presenilin 1 hydrophilic loop sequence leads to impaired gamma-secretase activity and exacerbated amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cryo-electron microscopy structure of γ-Secretase: towards complex assembly, substrate recognition and a catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporary gamma-secretase resource [www2.mrc-lmb.cam.ac.uk]

- 11. Revealing the secrets of human gamma-secretase by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

Technical Guide: GSK3β Phosphorylation of Presenilin 1 at Ser353 and Ser357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphorylation of Presenilin 1 (PS1) by Glycogen Synthase Kinase 3β (GSK3β) within the 349-361 amino acid region. This post-translational modification is a critical regulatory mechanism with significant implications for PS1 function and has been implicated in various cellular processes and disease states, including Alzheimer's disease.

GSK3β Phosphorylation Sites and Functional Impact

Glycogen Synthase Kinase 3β (GSK3β) phosphorylates Presenilin 1 within its hydrophilic loop domain, specifically at two serine residues: Serine 353 (Ser353) and Serine 357 (Ser357).[1][2][3][4] This phosphorylation event induces a conformational change in PS1, modulating its interactions with other proteins and altering its biological functions.[2][4]

| Phosphorylation Site | Kinase | Functional Consequences | Key Findings |

| Serine 353 (Ser353) | GSK3β | Regulates interaction with β-catenin.[2][4] | Phosphorylation reduces the binding of PS1 to β-catenin, leading to β-catenin stabilization and increased nuclear signaling.[2][4] |

| Modulates Endoplasmic Reticulum (ER) Ca2+ leak.[1] | Phosphorylation of both Ser353 and Ser357 activates an ER Ca2+ leak.[1] | ||

| Influences PS1 subcellular localization.[3] | Phosphorylation reduces the cell-surface expression of PS1 by decreasing its interaction with N-cadherin.[3] | ||

| Serine 357 (Ser357) | GSK3β | Regulates interaction with β-catenin.[2][4] | Co-phosphorylation with Ser353 is critical for the structural change in PS1 that diminishes its interaction with the β-catenin degradation complex.[2][4] |

| Modulates Endoplasmic Reticulum (ER) Ca2+ leak.[1] | Phospho-mimicking mutations at both sites (S353/357D) enhance ER Ca2+ leak, while non-phosphorylatable mutants (S353/357A) abolish it.[1] | ||

| Affects γ-secretase substrate specificity.[3] | Phosphorylation hinders the ε-cleavage of N-cadherin without affecting the cleavage of the Amyloid Precursor Protein (APP).[3] |

Signaling Pathway and Logical Relationships

The phosphorylation of PS1 by GSK3β initiates a cascade of molecular events that impact downstream signaling pathways. The following diagram illustrates the core signaling pathway and the logical relationships between the key molecular players.

References

- 1. A structural switch of presenilin 1 by glycogen synthase kinase 3beta-mediated phosphorylation regulates the interaction with beta-catenin and its nuclear signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. scholars.uky.edu [scholars.uky.edu]

An In-depth Technical Guide on Presenilin 1 (349-361) and its Link to Familial Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 349-361 amino acid region of the Presenilin 1 (PSEN1) protein, with a particular focus on the G384A mutation and its direct association with early-onset familial Alzheimer's disease (FAD). This document consolidates key findings on the mutation's impact on amyloid-beta (Aβ) peptide production, associated clinical phenotypes, and detailed experimental protocols for its study.

Introduction to Presenilin 1 and Familial Alzheimer's Disease

Presenilin 1, a key component of the γ-secretase complex, plays a crucial role in the processing of the amyloid precursor protein (APP).[1][2][3] Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease, a devastating neurodegenerative disorder with a strong genetic component.[2][4] These mutations often lead to a shift in APP processing, favoring the production of the more aggregation-prone 42-amino acid long amyloid-beta (Aβ42) peptide over the 40-amino acid long (Aβ40) form. This increased Aβ42/Aβ40 ratio is a central pathological hallmark of FAD.[1][4]

The region spanning amino acids 349 to 361 of PSEN1 is located within a hydrophilic loop domain, a critical area for the protein's function and interaction with other components of the γ-secretase complex. Mutations within this region can have profound consequences on the enzyme's catalytic activity.

The G384A Mutation: A Key Player in the 349-361 Region

Within the 349-361 region, the missense mutation at codon 384, resulting in the substitution of glycine with alanine (G384A), has been identified as a significant cause of early-onset FAD. While other mutations exist within the broader protein, the G384A mutation is a key focus for understanding the pathogenic mechanisms originating from this specific locus.

Clinical Phenotype

Patients with PSEN1 mutations typically exhibit an earlier age of disease onset compared to those with mutations in other FAD-related genes like APP or PSEN2.[2][3] While there is considerable heterogeneity in the clinical presentation of FAD even within families carrying the same mutation, early-onset dementia is a defining characteristic.[5] Specific data on the mean age of onset for carriers of the G384A mutation points to a significantly early start to the disease, although the exact age can vary.

Biochemical Impact: A Drastic Shift in Aβ Production

The G384A mutation has a dramatic effect on the catalytic activity of γ-secretase, leading to a substantial increase in the Aβ42/Aβ40 ratio.[1][4][6][7] This alteration is a consistent and critical biochemical phenotype associated with this mutation.

| Mutation | Wild-Type (WT) | G384A |

| Relative Aβ42/Aβ40 Ratio | Baseline | Significantly Increased[1][4][6][7] |

| Effect on Aβ40 Production | Normal | Potentially Reduced[6] |

| Effect on Aβ42 Production | Normal | Increased |

Table 1: Quantitative Impact of the G384A Mutation on Aβ Peptide Ratios. The data consistently shows a significant elevation of the Aβ42/Aβ40 ratio in the presence of the G384A mutation compared to the wild-type protein.

Signaling Pathways and Pathogenic Mechanism

The G384A mutation is believed to induce a conformational change in the PSEN1 protein, which in turn alters the active site of the γ-secretase complex. This structural change leads to a modification in the processive cleavage of the APP C-terminal fragment, favoring the production of the longer, more amyloidogenic Aβ42 peptide.

Figure 1: Altered APP Processing by the G384A PSEN1 Mutation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the G384A mutation.

Site-Directed Mutagenesis to Introduce the G384A Mutation

This protocol describes the introduction of the G384A mutation into a wild-type PSEN1 expression vector.

Materials:

-

Wild-type PSEN1 expression plasmid

-

Mutagenic primers (forward and reverse) containing the G384A mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the desired G to A mutation at codon 384. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification:

-

Set up the PCR reaction with the wild-type PSEN1 plasmid as the template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

A final extension step ensures the synthesis of the complete plasmid.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate overnight at 37°C.

-

-

Verification:

-

Select individual colonies and grow overnight cultures.

-

Isolate the plasmid DNA and verify the presence of the G384A mutation by Sanger sequencing.

-

Cell Culture, Transfection, and Analysis of Aβ Peptides

This protocol outlines the expression of wild-type and G384A mutant PSEN1 in a suitable cell line and the subsequent analysis of secreted Aβ peptides.

Materials:

-

HEK293 or other suitable mammalian cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Wild-type and G384A PSEN1 expression plasmids

-

APP expression plasmid (optional, to enhance Aβ production)

-

Transfection reagent (e.g., Lipofectamine)

-

Aβ40 and Aβ42 ELISA kits

Procedure:

-

Cell Culture: Maintain HEK293 cells in complete culture medium at 37°C in a humidified incubator with 5% CO2.

-

Transfection:

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the PSEN1 (wild-type or G384A) and APP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Conditioned Media Collection:

-

24 to 48 hours post-transfection, collect the conditioned cell culture medium.

-

Centrifuge the medium to remove cell debris and collect the supernatant.

-

-

Aβ ELISA:

-

Quantify the concentrations of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.

-

Follow the manufacturer's protocol for the ELISA, which typically involves incubating the samples in antibody-coated plates, followed by detection with a secondary antibody and a colorimetric substrate.

-

Measure the absorbance using a plate reader and calculate the concentrations based on a standard curve.

-

-

Data Analysis: Calculate the Aβ42/Aβ40 ratio for both wild-type and G384A-expressing cells and compare the results.

Figure 2: Experimental Workflow for Analyzing the Effect of G384A on Aβ Production.

Western Blot Analysis of PSEN1 Expression

This protocol is for verifying the expression of the full-length and cleaved forms of PSEN1 in transfected cells.

Materials:

-

Transfected cells (from section 4.2)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PSEN1 (N-terminal or C-terminal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash the transfected cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary PSEN1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. This will allow for the detection of both the full-length PSEN1 holoprotein and its endoproteolytically cleaved N-terminal and C-terminal fragments.

-

Conclusion

The G384A mutation in the 349-361 region of Presenilin 1 serves as a clear example of how a single amino acid substitution can profoundly impact protein function and lead to the devastating pathology of familial Alzheimer's disease. The significant increase in the Aβ42/Aβ40 ratio caused by this mutation underscores its importance as a therapeutic target. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the molecular mechanisms of this and other FAD-causing mutations, and to screen for potential therapeutic interventions aimed at modulating γ-secretase activity and Aβ production. Further research into the specific conformational changes induced by mutations in this region will be crucial for the development of targeted therapies for this debilitating disease.

References

- 1. dovepress.com [dovepress.com]

- 2. The genes associated with early-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. dovepress.com [dovepress.com]

- 5. Three novel presenilin 1 mutations marking the wide spectrum of age at onset and clinical patterns in familial Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Presenilin 1 deficiency impairs Aβ42-to-Aβ40- and angiotensin-converting activities of ACE [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Phosphorylation of Presenilin 1 (349-361) by GSK3β

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro kinase assay to measure the phosphorylation of a specific peptide substrate, Presenilin 1 (amino acids 349-361), by the Glycogen Synthase Kinase 3β (GSK3β). This assay is a valuable tool for studying the enzymatic activity of GSK3β, screening for potential inhibitors, and investigating the role of Presenilin 1 phosphorylation in cellular signaling pathways implicated in neurodegenerative diseases such as Alzheimer's disease.

Signaling Pathway Context